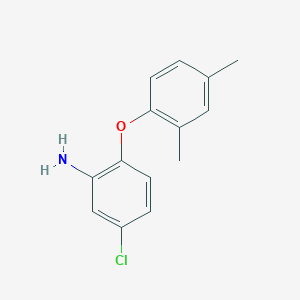
(4-Methyl-piperazin-1-YL)-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methyl-piperazin-1-YL)-acetaldehyde” is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 . It is also known by other names such as “2-(4-Methylpiperazin-1-yl)acetaldehyde” and "1-Piperazineacetaldehyde, 4-methyl-" .
Synthesis Analysis
While specific synthesis methods for “(4-Methyl-piperazin-1-YL)-acetaldehyde” were not found in the search results, there are related studies on the synthesis of similar compounds . For instance, a study on the synthesis of novel triazole-pyrimidine hybrids as potential neuroprotective and anti-neuroinflammatory agents .Molecular Structure Analysis
The molecular structure of “(4-Methyl-piperazin-1-YL)-acetaldehyde” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 142.110611 .Physical And Chemical Properties Analysis
“(4-Methyl-piperazin-1-YL)-acetaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 199.6±25.0 °C at 760 mmHg, and a flash point of 71.4±15.5 °C . The compound also has a LogP value of -0.50, indicating its solubility in water and oil .Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized novel derivatives of 4-methyl piperazine, demonstrating significant antidepressant and antianxiety activities in albino mice. This suggests potential applications in developing new treatments for mental health disorders (Kumar et al., 2017).
Flunarizine Synthesis : Shakhmaev et al. (2016) described the synthesis of flunarizine, a drug used to treat migraines and dizziness, using (4-methyl-piperazin-1-yl)acetaldehyde as a key intermediate. This highlights its role in pharmaceutical synthesis (Shakhmaev et al., 2016).
Antimicrobial Activity : Patel et al. (2016) investigated thiazolidinones containing N-methyl piperazine, synthesized from (4-methyl-piperazin-1-yl)acetaldehyde, for their antimicrobial properties. This research suggests its potential in developing new antibacterial and antifungal agents (Patel et al., 2016).
Antibacterial and Cytotoxic Activities : Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing strong antibacterial and biofilm inhibition activities. This indicates its usefulness in combating bacterial infections, particularly drug-resistant strains (Mekky & Sanad, 2020).
Flame Retardant Application : Nguyen et al. (2014) explored the use of piperazine-phosphonates derivatives, including those related to (4-methyl-piperazin-1-yl)acetaldehyde, as flame retardants for cotton fabric. Their study aids in understanding the thermal degradation mechanism of such treatments (Nguyen et al., 2014).
Acetylcholinesterase Inhibitors : Yurttaş et al. (2013) synthesized thiazole-piperazines as acetylcholinesterase inhibitors, indicating potential applications in treating conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).
Synthesis of Functionalized Piperazines : Dekeukeleire et al. (2012) demonstrated the transformation of β-lactams to functionalized piperazines, indicating the role of (4-methyl-piperazin-1-yl)acetaldehyde in synthesizing complex organic molecules (Dekeukeleire et al., 2012).
DNA Adduct Formation : Wang et al. (2000) identified DNA adducts of acetaldehyde, which is related to (4-methyl-piperazin-1-yl)acetaldehyde, contributing to our understanding of its mutagenic and carcinogenic properties (Wang et al., 2000).
Safety And Hazards
The safety data sheet for “(4-Methyl-piperazin-1-YL)-acetaldehyde” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention .
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALWDRNRKAFMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601798 |
Source


|
| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)acetaldehyde | |
CAS RN |
887588-94-5 |
Source


|
| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)


![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)



![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)




![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)